Chloramphenicol succinate (sodium)
Description
Origins in Antibiotic Research
Chloramphenicol was first isolated from the soil bacterium Streptomyces venezuelae in 1947, marking a milestone in natural product discovery. By 1949, researchers at Parke-Davis, including Mildred Rebstock, had elucidated its chemical structure—a nitrobenzene moiety linked to a dichloroacetyl chain and a propanediol backbone—and achieved its total synthesis. This breakthrough enabled large-scale production, positioning chloramphenicol as a frontline treatment for typhoid, meningitis, and rickettsial infections. However, its poor water solubility and dose-dependent toxicity, particularly bone marrow suppression, necessitated derivative formulations.
The synthesis of chloramphenicol succinate emerged in the 1950s as a solution to solubility challenges. By esterifying the primary hydroxyl group of chloramphenicol with succinic acid, researchers created a water-soluble prodrug suitable for intravenous administration. Conversion to the sodium salt further improved stability and dissolution kinetics, facilitating clinical use in patients unable to tolerate oral formulations.
Evolution of Prodrug Design
The prodrug concept, which involves administering pharmacologically inactive compounds that metabolize into active drugs in vivo, gained traction in the mid-20th century. Chloramphenicol succinate exemplified this strategy, as its ester bond required hydrolysis by serum esterases, particularly succinate dehydrogenase, to release free chloramphenicol. This delayed activation reduced immediate toxicity and allowed controlled drug release, though incomplete hydrolysis in some patients led to variable bioavailability. Innovations in peptide conjugation, such as attaching diglycine to the succinate moiety, later enhanced enzymatic cleavage efficiency and antibacterial efficacy.
Properties
Molecular Formula |
C15H15Cl2N2NaO8 |
|---|---|
Molecular Weight |
445.2 g/mol |
IUPAC Name |
sodium;4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate |
InChI |
InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1 |
InChI Key |
RPLOPBHEZLFENN-HTMVYDOJSA-M |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of Chloramphenicol Succinate
Reaction Mechanism and Core Components
Chloramphenicol succinate is synthesized via esterification between chloramphenicol and succinic anhydride. The reaction is catalyzed by organic bases such as pyridine or triethylamine in aprotic solvents like acetone or ethyl acetate. Key parameters include:
- Molar ratio : 1:1.2 (succinic anhydride : chloramphenicol) for optimal yield.
- Catalyst concentration : Pyridine at 0.6 mass/volume ratio relative to succinic anhydride.
- Temperature : 60°C under reflux for 30–60 minutes.
Table 1: Comparative Yields in Chemical Synthesis
| Catalyst | Solvent | Reaction Time | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Pyridine | Acetone | 30 min | 70 | 98.6 | |
| Triethylamine | Acetone | 30 min | 60 | 95.7 | |
| Triethylamine | Ethyl Acetate | 30 min | 55.6 | 95.0 |
Purification and Refinement
Post-reaction, the crude product undergoes:
- Solvent removal : Vacuum distillation at 40°C.
- Acid-base extraction : Treatment with 10% sodium bicarbonate to remove unreacted succinic anhydride, followed by hydrochloric acid to precipitate the product (pH ~4).
- Crystallization : Ethanol recrystallization at 0–5°C yields high-purity chloramphenicol succinate.
Enzymatic Synthesis: A Green Chemistry Approach
Biocatalytic Esterification
Hydrolases (e.g., lipases) catalyze the esterification of chloramphenicol and succinic anhydride under mild conditions. Advantages include:
- Selectivity : Reduced byproduct formation.
- Sustainability : Solvents like acetone are recyclable, and immobilized enzymes enable reuse.
Table 2: Enzymatic Synthesis Optimization
| Enzyme | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Immobilized Lipase | 40 | 8 | 73 | 99.0 | |
| Protease | 30 | 12 | 68 | 98.5 |
Conversion to Sodium Salt
Neutralization Protocol
Chloramphenicol succinate (free acid) is treated with sodium hydroxide to form the water-soluble sodium salt:
$$ \text{C}{15}\text{H}{16}\text{Cl}2\text{N}2\text{O}8 + \text{NaOH} \rightarrow \text{C}{15}\text{H}{15}\text{Cl}2\text{N}2\text{O}8\text{Na} + \text{H}_2\text{O} $$
Table 3: Sodium Salt Crystallization Conditions
| Solvent System | Temperature (°C) | Crystallization Time (h) | Yield (%) |
|---|---|---|---|
| Methanol/Water (1:1) | 4 | 6 | 85 |
| Ethanol/Water (1:1) | 4 | 8 | 82 |
Comparative Analysis of Methods
Table 4: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Yield | 60–70% | 68–79% |
| Purity | 95–98.6% | 98.5–99% |
| Reaction Time | 0.5–1 h | 8–12 h |
| Environmental Impact | High (toxic solvents) | Low (green solvents) |
| Scalability | Well-established | Emerging (requires optimization) |
Chemical Reactions Analysis
Chloramphenicol succinate (sodium) undergoes various chemical reactions, including hydrolysis, which converts it into the active chloramphenicol . It is also involved in substitution reactions where the succinate group is replaced by other functional groups. Common reagents used in these reactions include sodium hydroxide and other bases . The major product formed from these reactions is chloramphenicol, which is the active antibiotic form .
Scientific Research Applications
Chloramphenicol succinate sodium is a broad-spectrum antibiotic used to treat serious bacterial infections . It is a prodrug of chloramphenicol, meaning it is converted into the active drug in the body . Chloramphenicol succinate sodium is reserved for infections where less dangerous drugs are ineffective or contraindicated . Sensitivity testing is essential to determine its use .
Indications and Usage
Chloramphenicol is an antibiotic that should be reserved for serious infections caused by organisms susceptible to its antimicrobial effects, when less potentially hazardous therapeutic agents are ineffective or contraindicated . Chloramphenicol succinate is indicated to treat serious and susceptible bacterial infections where less dangerous drugs are ineffective or contraindicated . It may be used to initiate therapy when one of the conditions is believed to be present; in vitro sensitivity tests should be performed concurrently so that the drug may be discontinued as soon as possible if less potentially dangerous agents are indicated by such tests . The decision to continue use of chloramphenicol rather than another antibiotic when both are suggested by in vitro studies to be effective against a specific pathogen should be based upon severity of the infection, susceptibility of the pathogen to the various antimicrobial drugs, efficacy of the various drugs in the infection .
Specific uses include:
- Treatment of acute infection caused by salmonella typhi
- Treatment of Salmonella typhi infection
- Treatment of Serious bacterial infection
Research Applications
Chloramphenicol succinate sodium salt has been utilized to study the biochemical and molecular mechanisms of protein synthesis at the ribosomal level . It provides a tool for investigating the interaction between antibiotics and the ribosome, and for exploring the mechanisms underlying antibiotic resistance . Additionally, this compound has been used in studies that examine the effects of translational inhibition on bacterial cell viability and on the regulation of gene expression . Furthermore, Chloramphenicol succinate sodium salt has been used in structural biology to help explain the atomic details of ribosomal function .
Safety and Warnings
Mechanism of Action
Chloramphenicol succinate (sodium) is hydrolyzed into the active chloramphenicol in the body . Chloramphenicol binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of bacterial ribosomes, preventing translation and inhibiting protein synthesis . This action stops bacterial growth and exerts its antibiotic effects .
Comparison with Similar Compounds
Pharmacokinetics :
Clinical Efficacy :
- In typhoid fever, oral chloramphenicol achieves plasma levels twice those of IM succinate, reducing relapse rates .
- For Haemophilus influenzae meningitis, oral palmitate and IV succinate show equivalent efficacy but differ in administration risks (e.g., sepsis with IV therapy) .
Chloramphenicol (Parent Compound)
Activity :
Toxicity :
- The parent compound causes dose-dependent bone marrow suppression and aplastic anemia, risks exacerbated by prolonged succinate use due to SDH inhibition .
Streptomycin Sulfate
Mechanism :
- Streptomycin, an aminoglycoside, disrupts bacterial protein synthesis via 30S ribosomal binding, contrasting with chloramphenicol’s 50S targeting .
Immune Effects :
- Both compounds suppress immune parameters (e.g., total leukocyte count), but streptomycin additionally reduces antibody formation in chronic use .
Comparative Data Tables
Table 1: Pharmacokinetic Comparison of Chloramphenicol Formulations
Table 2: Immune Response Impact
Research Findings and Clinical Implications
- Bioavailability Challenges : Up to 36% of IV chloramphenicol succinate is wasted as unhydrolyzed prodrug, necessitating higher doses than oral palmitate .
- Immune Suppression : Both chloramphenicol succinate and streptomycin sulfate impair immune parameters, but the former’s hematological risks limit long-term use .
- Safety Profile : Chloramphenicol succinate’s SDH inhibition may explain its unique toxicity, including mitochondrial dysfunction in cancer stem cells .
Q & A
Q. How is the purity of Chloramphenicol sodium succinate validated in pharmacological research?
Purity validation involves analytical methods such as:
- Heavy metal testing (≤20 ppm via Method 2 with standard lead solution) and arsenic quantification (≤2 ppm via Method 1) .
- Free chloramphenicol analysis using liquid chromatography (≤2.0% impurity threshold) .
- pH verification (6.0–7.0 for a 20% w/v solution) and clarity/color assessment (clear, colorless-to-yellow solution at 10% w/v) .
Q. What are the key pharmacological distinctions between Chloramphenicol and its sodium succinate prodrug?
The prodrug enhances water solubility for intravenous (IV) administration, but bioavailability varies:
- IV bioavailability : 70–75% due to partial hydrolysis to active chloramphenicol by succinate dehydrogenase (SDH) .
- Intramuscular (IM) limitations : Poor hydrolysis efficiency (e.g., 33% unhydrolyzed drug in humans), making IM less reliable .
- Toxicity profile : The prodrug retains hematological risks (e.g., leukopenia, anemia) but mitigates solubility challenges .
Advanced Research Questions
Q. How do researchers resolve contradictions in immune response data between short- and long-term Chloramphenicol sodium succinate exposure?
Contradictions arise from temporal effects on immune parameters:
- Short-term (7 days) : Transient increases in total globulin levels, suggesting unaffected antibody production .
- Long-term (14 days) : Significant declines in total leukocyte counts (TWBCs) and globulin, indicating immunosuppression . Methodological approach : Use longitudinal designs with staggered sampling (e.g., Days 0, 7, 14) and parallel control groups to isolate drug effects from natural immune variability .
Q. What experimental strategies quantify hydrolysis efficiency of Chloramphenicol sodium succinate in vivo?
Key methodologies include:
- Pharmacokinetic modeling : Measure plasma concentrations of active chloramphenicol and unhydrolyzed prodrug via LC-MS/MS after IV administration .
- Compartmental analysis : Apply a two-compartment open model to estimate hydrolysis rates (e.g., AUC comparisons in neonatal foals showed 4× higher bioavailability at Day 1 vs. Day 7) .
- Enzyme activity assays : Assess SDH activity in liver/kidney mitochondria to correlate hydrolysis capacity with tissue-specific metabolism .
Q. How can researchers design studies to evaluate hematological toxicity and SDH inhibition?
- Toxicity endpoints : Monitor TWBCs, platelet counts, and hemoglobin weekly in animal models (e.g., Wistar rats at 200 mg/kg doses) .
- SDH inhibition assays : Use mitochondrial isolates to measure competitive inhibition (Ki values) and succinate-to-fumarate conversion rates via spectrophotometry .
- Control considerations : Include SDH-specific inhibitors (e.g., malonate) to distinguish prodrug-specific effects from baseline enzyme activity .
Experimental Design & Data Analysis
Q. What best practices ensure rigor in preclinical studies using Chloramphenicol sodium succinate?
- Dose standardization : Use body surface area (BSA) calculations for interspecies extrapolation, avoiding fixed mg/kg doses .
- Blinding and randomization : Assign treatment/control groups randomly to minimize bias in immune response assessments .
- Statistical adjustments : Apply Bonferroni correction for multiple comparisons (e.g., TWBCs at multiple timepoints) .
Q. How should researchers address variability in prodrug conversion across experimental models?
- Species-specific calibration : Pre-test hydrolysis rates in target models (e.g., rodents vs. equines) .
- Route optimization : Prioritize IV over IM administration to maximize active drug availability .
- Dose adjustment : Compensate for incomplete hydrolysis by calculating effective molar equivalents (e.g., 1.3× dose for 75% bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
